molecular formula C15H14FN3O B2831495 N-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415488-48-9

N-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2831495
CAS RN: 2415488-48-9
M. Wt: 271.295
InChI Key: OUAZLUCFYLFMNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-F-THQ involves several steps, including cyclization reactions and functional group modifications. Researchers have reported various synthetic routes, such as condensation reactions , cyclization of substituted anilines , and carbonylation reactions . Detailed studies on the optimal conditions, reagents, and yields are available in the literature .


Molecular Structure Analysis

The molecular formula of 4-F-THQ is C₁₄H₁₁FN₂O . Its structure consists of a quinazoline core with a fluorophenyl substituent at the nitrogen atom. The tetrahydroquinazoline ring imparts rigidity, affecting its biological activity. Researchers have elucidated the 3D conformation using X-ray crystallography and computational methods .


Chemical Reactions Analysis

4-F-THQ participates in various chemical reactions, including hydrolysis , oxidation , and reductive transformations . These reactions influence its stability, metabolism, and pharmacokinetics. Investigating its reactivity under different conditions is crucial for understanding its behavior in biological systems .

properties

IUPAC Name

N-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O/c16-10-5-7-11(8-6-10)19-15(20)14-12-3-1-2-4-13(12)17-9-18-14/h5-9H,1-4H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAZLUCFYLFMNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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